Phylloseptin-13
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLSLIPHAINAVGVHAKHF |
Origin of Product |
United States |
Discovery, Isolation, and Precursor Characterization Methodologies
Isolation from Amphibian Skin Secretions
Phylloseptin-13 (PS-13) is a member of the phylloseptin family of antimicrobial peptides (AMPs), which are primarily found in the defensive skin secretions of phyllomedusine frogs. researchgate.netsemanticscholar.org The initial identification of a peptide with the mass and sequence of PS-13 was from the skin secretion of the frog Phyllomedusa hypochondrialis azurea. nih.gov A peptide with an identical sequence, later named Phylloseptin-PT (PS-PT), was subsequently isolated from the skin secretion of Phyllomedusa tarsius. nih.govmdpi.com
The acquisition of amphibian skin secretions is the foundational step for isolating novel bioactive compounds like this compound. While specific details of the harvesting technique for the exact specimen that yielded PS-13 are not extensively documented in the provided sources, the general procedure for phyllomedusine frogs involves stimulating the granular glands on the dorsal skin to release their defensive secretions. This is a common practice in the study of amphibian peptides. researchgate.netlongdom.org The collected secretion, a complex mixture of bioactive molecules, is then typically lyophilized (freeze-dried) to preserve the peptides and prepare them for subsequent analysis. mdpi.com
Chromatography is a laboratory technique essential for separating individual components from a complex mixture. wikipedia.org For the purification of this compound from the crude, lyophilized skin secretion, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method employed. semanticscholar.orgmdpi.comembrapa.br
The process begins by dissolving the dried secretion in an aqueous solution, often containing a small percentage of trifluoroacetic acid (TFA), which aids in peptide solubility and provides counter-ions for chromatography. mdpi.comembrapa.br Any insoluble material is removed by centrifugation. mdpi.com The clarified supernatant is then injected into an HPLC system equipped with a semi-preparative or analytical C18 reverse-phase column. embrapa.br
The separation principle of RP-HPLC is based on the hydrophobic interactions between the peptides and the stationary phase (the C18 material in the column). wikipedia.org Peptides are eluted from the column by applying a gradient of an organic solvent, typically acetonitrile (B52724), mixed with the aqueous TFA solution. embrapa.br As the concentration of acetonitrile increases, the hydrophobic peptides are sequentially released from the column, with more hydrophobic peptides eluting at higher solvent concentrations. The elution is monitored by detecting absorbance at specific wavelengths (e.g., 214 or 216 nm), and fractions corresponding to different peaks on the resulting chromatogram are collected for further analysis. researchgate.netembrapa.br Often, a second, analytical RP-HPLC step is required to achieve the high degree of purity needed for structural elucidation. embrapa.br
| Separation Technique | Column Type | Mobile Phase Composition | Elution Method |
| Reverse-Phase HPLC | Vydac C18 (semi-preparative and analytical) | A: 0.1% TFA in water, B: Acetonitrile with 0.1% TFA | Linear Gradient |
Structural Elucidation and Validation Techniques
Once a pure peptide is isolated, its structure must be determined. This involves ascertaining its molecular mass and, most importantly, its precise amino acid sequence.
Mass spectrometry (MS) is a cornerstone analytical technique for peptide characterization, providing rapid and accurate molecular mass determination. semanticscholar.org For this compound and its analogues, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to confirm the molecular mass of the purified peptide. frontiersin.org
To determine the amino acid sequence and confirm post-translational modifications, tandem mass spectrometry (MS/MS) is employed. semanticscholar.orgmdpi.com In this technique, the isolated peptide ion is selected and fragmented, and the mass-to-charge ratios of the resulting fragment ions are measured. semanticscholar.org The fragmentation pattern allows for the deduction of the peptide's sequence. mdpi.com The mature peptide sequence of PS-13 was successfully identified using mass spectrometry. researchgate.netnih.gov This analysis also confirmed a critical post-translational modification: C-terminal amidation. This was verified by observing that the mass-to-charge ratio of a specific fragment ion (the y2-ion) was 1 Dalton less than its calculated mass, which is characteristic of an amidated C-terminus. nih.govmdpi.com
De novo sequencing refers to the process of deriving a peptide's sequence directly from its MS/MS fragmentation data without relying on a pre-existing sequence database. This approach is fundamental when discovering novel peptides. The fragment ions generated during MS/MS are analyzed to piece together the amino acid sequence. mdpi.com
To complement and confirm the sequence data obtained from mass spectrometry, automated Edman degradation sequencing can also be utilized. embrapa.br This classical method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified. This provides an unambiguous confirmation of the peptide sequence derived from the MS/MS data. embrapa.br
| Technique | Purpose | Key Findings for this compound |
| MALDI-TOF MS | Molecular Mass Determination | Confirmed the mass of the purified peptide. frontiersin.org |
| MS/MS Fragmentation | Sequence Validation & PTM Identification | Validated the amino acid sequence and confirmed C-terminal amidation. nih.govmdpi.commdpi.com |
| Automated Edman Degradation | Sequence Confirmation | Used to assign and confirm the sequence of phylloseptin peptides. embrapa.br |
Molecular Cloning and Precursor Gene Identification
To understand the biosynthesis of this compound, researchers use molecular cloning techniques to identify and characterize the gene that codes for it. A "shotgun" cloning strategy was successfully used to find the precursor-encoding cDNA for a peptide identical to PS-13 (named PS-PT) from a cDNA library constructed from the skin secretions of Phyllomedusa tarsius. researchgate.netsemanticscholar.orgmdpi.com
This approach utilized a degenerate primer designed to match the highly conserved signal peptide region found in the precursor genes of other peptides from phyllomedusine frogs. nih.govmdpi.com This allowed for the amplification and subsequent sequencing of the full-length cDNA.
The analysis revealed that the cloned cDNA for the this compound/PT precursor contains an open-reading frame of 66 amino acid residues. nih.govmdpi.com This precursor protein has a multi-domain structure typical for amphibian antimicrobial peptides: researchgate.netmdpi.comfrontiersin.org
A 22-residue N-terminal signal peptide , which directs the precursor into the secretory pathway.
A 22-residue acidic "spacer" domain .
A 19-residue sequence for the mature this compound peptide .
A C-terminal glycine (B1666218) residue , which acts as the donor for the C-terminal amidation during post-translational modification. nih.gov
The mature peptide is liberated from the precursor by a propeptide convertase enzyme that cleaves at a specific site, typically a pair of basic amino acid residues (Lys-Arg), located just before the N-terminus of the mature peptide sequence. researchgate.netmdpi.com The nucleotide sequence for this precursor was deposited in the European Molecular Biology Laboratory (EMBL) Nucleotide Sequence Database under the accession code LT591888. researchgate.netnih.govmdpi.com
| Precursor Domain | Length (Amino Acids) | Function |
| Signal Peptide | 22 | Directs protein for secretion. nih.govmdpi.com |
| Acidic Spacer | 22 | Intermediate region, cleaved during processing. nih.govmdpi.com |
| Mature Peptide | 19 | The final, bioactive this compound peptide. nih.govmdpi.com |
| Amide Donor | 1 | Glycine residue used for C-terminal amidation. nih.gov |
cDNA Library Construction from Skin Secretion
The initial step in the discovery of the genetic blueprint for this compound involves the construction of a cDNA (complementary DNA) library from the frog's skin secretion. mdpi.commdpi.com Lyophilized (freeze-dried) skin secretions are first dissolved in a cell lysis/mRNA stabilization buffer. mdpi.com This buffer is crucial for preserving the integrity of the messenger RNA (mRNA), which carries the genetic code for protein synthesis. Polyadenylated mRNA, characterized by a poly(A) tail, is then isolated from the lysate using magnetic oligo-dT beads. mdpi.com This isolated mRNA serves as the template for creating a cDNA library, a collection of DNA copies of the mRNA molecules present in the original skin secretion sample. This "shotgun" cloning approach allows for the high-throughput discovery of novel peptide precursors. nih.gov
Degenerate Primer Design and PCR Amplification (e.g., 3'RACE, 5'RACE)
With the cDNA library in hand, researchers employ polymerase chain reaction (PCR) techniques to amplify the specific cDNA encoding the this compound precursor. This is where degenerate primers come into play. These are mixtures of similar oligonucleotides that are designed based on highly conserved regions of known phylloseptin precursor sequences from related frog species. mdpi.commdpi.com This approach is necessary because the exact nucleotide sequence of the target gene is initially unknown.
The Rapid Amplification of cDNA Ends (RACE) is a key technique used in this context. mdpi.comthermofisher.comtakarabio.com 3' RACE utilizes the natural poly(A) tail of mRNA as a generic priming site to amplify the 3' end of the cDNA. thermofisher.comthermofisher.com Conversely, 5' RACE is used to isolate and characterize the 5' end of the mRNA. thermofisher.com By combining the results of 3' and 5' RACE, the full-length cDNA sequence of the this compound precursor can be obtained. mdpi.comthermofisher.comthermofisher.com
Nucleotide and Deduced Amino Acid Sequence Analysis
Once the full-length cDNA is cloned and sequenced, the nucleotide sequence is analyzed to determine the open reading frame (ORF), which is the portion of the DNA that codes for a protein. mdpi.comnih.gov From this ORF, the amino acid sequence of the precursor protein is deduced.
The precursor protein of this compound, like other phylloseptins, exhibits a characteristic structure. It typically consists of a signal peptide, an acidic spacer domain, and the mature peptide sequence. mdpi.comnih.gov The signal peptide, a highly conserved region among phylomedusine frogs, directs the precursor protein to the secretory pathway. mdpi.com The mature this compound peptide is then cleaved from the precursor at specific propeptide convertase cleavage sites. mdpi.com A key feature is the presence of a C-terminal glycine residue, which acts as a donor for post-translational amidation, a modification considered essential for the antimicrobial activity of many phylloseptins. mdpi.com
Table 1: Deduced Amino Acid Sequence of a Phylloseptin Precursor
| Region | Sequence | Length (Amino Acids) |
| Signal Peptide | MAFLKKSLFLVLFLGLVSLSIC | 22 |
| Acidic "Spacer" Domain | [Varies between precursors] | ~22 |
| Mature Peptide (Phylloseptin) | [Varies between phylloseptins] | ~19 |
Note: The specific sequence for the acidic spacer and mature this compound can vary slightly between different but related frog species. mdpi.com
Bioinformatic Analysis and Database Registration (e.g., EMBL)
Following sequence determination, bioinformatic tools are used to analyze the precursor sequence. The NCBI BLASTp program, for instance, is used to compare the deduced amino acid sequence against existing protein databases to identify it as a new member of the phylloseptin family. mdpi.com This comparative analysis helps in understanding its evolutionary relationship with other known peptides. mdpi.com
Finally, the novel nucleotide sequence of the this compound precursor is submitted to a public sequence database, such as the European Molecular Biology Laboratory (EMBL) Nucleotide Sequence Database. mdpi.commdpi.com This registration ensures that the data is accessible to the global scientific community, facilitating further research. pressbooks.pub For example, the nucleotide sequence of a phylloseptin precursor from Phyllomedusa tarsius, which is identical to this compound, has been registered under the accession code LT591888. mdpi.comnih.gov
Chemical Synthesis and Purification of this compound Replicates
To conduct functional studies and verify the biological activity of the newly discovered peptide, a synthetic replicate of this compound is chemically produced.
The most common method for synthesizing this compound is solid-phase peptide synthesis (SPPS), often utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. mdpi.comfrontiersin.orgsmolecule.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is attached to a solid resin support. smolecule.com The process is often automated using a peptide synthesizer. mdpi.commdpi.com
After the synthesis is complete, the peptide is cleaved from the resin and deprotected. frontiersin.org The resulting crude synthetic peptide is then purified to a high degree of homogeneity. The primary method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.commdpi.comresearchgate.netmdpi.com RP-HPLC separates the desired peptide from impurities based on its hydrophobicity. The purified fractions are then analyzed to confirm the correct molecular mass and primary structure, often using techniques like MALDI-TOF mass spectrometry or electrospray mass spectrometry. frontiersin.orgresearchgate.net
Primary Structure Features and Sequence Conservation
The primary structure of this compound is fundamental to its function, with specific amino acid sequences and modifications playing crucial roles.
Amino Acid Length and Composition
This compound is a relatively small peptide, typically composed of 19 amino acid residues. capes.gov.br The phylloseptin family, in general, consists of peptides with a length of 19 to 21 amino acids. nih.govmdpi.com The specific amino acid sequence of a synthetic this compound analog, this compound [L5,L9], is H-Phe-Leu-Ser-Leu-Leu-Pro-His-Ala-Leu-Asn-Ala-Val-Gly-Val-His-Ala-Lys-His-Phe-NH2, resulting in a molecular weight of 2070.4 Da. novoprolabs.com The composition is rich in hydrophobic and cationic residues, a common feature among antimicrobial peptides that facilitates membrane interaction. mdpi.com
Table 1: Physicochemical Properties of a this compound Analog
| Property | Value |
|---|---|
| Amino Acid Sequence | H-Phe-Leu-Ser-Leu-Leu-Pro-His-Ala-Leu-Asn-Ala-Val-Gly-Val-His-Ala-Lys-His-Phe-NH2 |
| Length (aa) | 19 |
| Molecular Formula | C99H152N28O21 |
| Molecular Weight | 2070.4 |
Data sourced from NovoPro Bioscience Inc. novoprolabs.com
Highly Conserved N-terminal Sequences (e.g., FLSLIP-)
A hallmark of the phylloseptin family is the highly conserved N-terminal sequence, often represented as FLSLIP-. frontiersin.orgnih.govmdpi.com This motif is critical for the peptide's biological activity. mdpi.com While this specific sequence is a common feature, variations can occur. For instance, in some phylloseptins, the Leu and Ser residues within this hexapeptide region can be replaced by Isoleucine (Ile) and Glycine (Gly), respectively. mdpi.com The proline residue at position 6 is particularly important as it introduces a slight bend in the peptide's backbone. mdpi.com
C-terminal Amidation and its Functional Implications
This compound, like other members of its family, undergoes a post-translational modification known as C-terminal amidation. frontiersin.orgmdpi.comsemanticscholar.org This process involves the conversion of the C-terminal carboxylic acid group to an amide, a modification that is crucial for the peptide's antimicrobial activity. capes.gov.brmdpi.com The presence of a glycine residue at the C-terminus of the precursor peptide serves as the amide donor for this modification. frontiersin.orgsemanticscholar.org C-terminal amidation can enhance the peptide's activity by increasing its net positive charge, which improves its interaction with negatively charged bacterial membranes. nih.gov This modification can also enhance the stability of the peptide's helical structure upon binding to a membrane surface. nih.gov
Secondary Structure Elucidation
The biological function of this compound is intrinsically linked to its three-dimensional conformation, particularly its ability to adopt a specific secondary structure in the presence of microbial membranes.
Conformational Analysis in Membrane-Mimetic Environments (e.g., α-helical configuration)
In aqueous solutions, phylloseptins typically exist in a random coil conformation. mdpi.com However, upon encountering a membrane-mimetic environment, such as the surface of a bacterial cell, they undergo a conformational change to form an α-helical structure. frontiersin.orgmdpi.complos.org This amphipathic α-helix, with its distinct hydrophobic and hydrophilic faces, is a key feature of phylloseptins and is thought to be responsible for their membrane-disrupting activity. mdpi.complos.org The hydrophobic face of the helix interacts with the lipid core of the membrane, while the cationic residues on the hydrophilic face interact with the negatively charged components of the bacterial membrane. frontiersin.org
Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of peptides like this compound. mdpi.commdpi.com CD spectra of phylloseptins in aqueous solutions, such as 10 mM ammonium (B1175870) acetate, typically show a single negative band around 198-200 nm, which is characteristic of a random coil structure. mdpi.complos.org In contrast, when placed in a membrane-mimetic solvent like 50% 2,2,2-trifluoroethanol (B45653) (TFE) or in the presence of SDS micelles, the CD spectra exhibit distinct double minima at approximately 208 nm and 222 nm, and a positive band around 193 nm. plos.orgtandfonline.com These spectral features are indicative of a significant α-helical content. mdpi.comtandfonline.com For example, a study on Phylloseptin-PV1 showed a calculated helical content of 40.3% in a 50% TFE solution. frontiersin.org
Influence of Physicochemical Parameters on Biological Activity
The interplay between net charge, hydrophobicity, and the propensity to form an amphipathic α-helix is fundamental to the mechanism of action of phylloseptins.
The net positive charge of phylloseptin peptides is a critical factor for their initial interaction with microbial membranes. embrapa.br This cationicity facilitates a strong electrostatic attraction to the negatively charged components of bacterial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgresearchgate.net This initial binding is a prerequisite for subsequent disruptive actions on the membrane. researchgate.net
Studies on phylloseptin analogues have demonstrated that increasing the net positive charge can significantly enhance antimicrobial activity. researchgate.net For instance, in an analysis of Phylloseptin-PHa (PSPHa), a cationicity-enhanced analogue (PSPHa1) with an increased positive charge displayed more potent and broader-spectrum antimicrobial activity compared to the parent peptide. dovepress.com The positively charged Lysine (B10760008) (Lys) residues are considered particularly important for enhancing the binding of the peptide to the anionic bacterial membrane. researchgate.netdovepress.com This electrostatic attraction is the cornerstone of the peptides' ability to target microbial cells over host cells. embrapa.br
Hydrophobicity, defined by the proportion of non-polar amino acid residues, is a major determinant of a phylloseptin's lytic potency. mdpi.com Phylloseptins typically contain over 50% hydrophobic residues. mdpi.com After the initial electrostatic binding, the hydrophobic face of the peptide inserts into the lipid core of the bacterial membrane, a key step in disrupting membrane integrity. frontiersin.org Research indicates that increasing hydrophobicity can correlate with a stronger antimicrobial effect, particularly against Gram-positive bacteria like S. aureus. dovepress.com
However, there is a delicate balance, as excessive hydrophobicity can lead to a loss of selectivity. researchgate.net Highly hydrophobic peptides are more likely to interact with the zwitterionic membranes of eukaryotic cells, such as red blood cells, leading to increased hemolytic activity and general cytotoxicity. dovepress.commdpi.com For example, within a series of designed PSPHa analogues, the most hydrophobic versions showed potent but non-selective membrane disruption, affecting both bacterial and mammalian cells. dovepress.com Therefore, optimizing the balance between positive charge and hydrophobicity is crucial for designing peptides with high potency and improved cell selectivity. frontiersin.orgresearchgate.net
Phylloseptins are typically unstructured in aqueous solutions but adopt a distinct α-helical conformation upon contact with a membrane environment. embrapa.brmdpi.com This induced folding arranges the polar and non-polar amino acid residues onto opposite sides of the helix, creating a spatially segregated structure known as an amphipathic helix. embrapa.brnih.gov This amphipathic character is essential for their membrane-disrupting mechanism. researchgate.net
The hydrophilic, positively charged face of the helix interacts with the polar head groups of the membrane phospholipids (B1166683), while the hydrophobic face penetrates the non-polar acyl chain core of the bilayer. frontiersin.orgnih.gov This insertion disrupts lipid packing, which can lead to membrane permeabilization, the formation of pores or local cracks, and ultimately, cell death. nih.govresearchgate.net The stability and extent of this α-helical structure are critical; analogues with a higher degree of helicity often exhibit more potent activity. embrapa.br However, similar to hydrophobicity, enhancing the amphipathicity of the α-helical structure can also lead to non-selective membrane disruption. dovepress.com Thus, maintaining a well-defined amphipathic helical domain is more significant for antimicrobial activity than simply increasing the net positive charge alone. researchgate.netmdpi.com
Analog Design and Structure-Function Correlations
The rational design of phylloseptin analogues through specific amino acid substitutions provides deep insights into the functional role of each structural component.
To leverage the importance of electrostatic interactions, researchers have created cationicity-enhanced analogues by substituting neutral or acidic amino acids with basic residues like Lysine. This strategy has proven effective in broadening the antimicrobial spectrum and increasing potency.
For example, two cationicity-enhanced analogues of Phylloseptin-PT (PS-PT), named PS-PT1 and PS-PT2, were designed. PS-PT1, which involved a single substitution (Asn10 to Lys), showed a four-fold increase in inhibitory activity against target microbes. mdpi.com A second analogue, PS-PT2, with further charge-enhancing substitutions, exhibited a dramatic 32-fold increase in potency against C. albicans. mdpi.com Similarly, adding positive charges to Phylloseptin-TO2 (PSTO2) via L-lysine substitutions enhanced the peptides' interaction with cell membranes and improved their antimicrobial efficacy. nih.gov These findings confirm that increasing cationicity is a powerful approach to boost the antimicrobial function of phylloseptins. researchgate.netmdpi.com
| Peptide | Modification vs. Parent Peptide | S. aureus | C. albicans | E. coli |
|---|---|---|---|---|
| Phylloseptin-PT (PS-PT) | Natural Peptide | 128 | 128 | >128 |
| PS-PT1 | N10K (Cationicity-Enhanced) | 32 | 32 | 128 |
| PS-PT2 | N10K, A13K (Cationicity-Enhanced) | 16 | 8-16 | 64 |
Data sourced from a study on Phylloseptin-PT and its analogues. mdpi.com
Single amino acid substitutions at strategic positions can profoundly alter a peptide's biological profile, affecting its structure, potency, selectivity, and stability.
L/D-Lysine Substitution: The replacement of a naturally occurring L-amino acid with its D-isomer is a common strategy to enhance peptide stability against protease degradation. In a study of Phylloseptin-PT analogues, an L-lysine at position 7 was replaced by its D-lysine isomer (in analogue PS-PT2b). mdpi.com This modification can sometimes affect the secondary structure; for instance, some D-amino acid substitutions have been shown to disrupt α-helicity. researchgate.netnih.gov However, in other cases, such as with analogues of Phylloseptin-TO2, the incorporation of D-lysines (analogues SRD7 and SR2D10) led to significant antimicrobial effects against S. aureus and MRSA while concurrently reducing hemolytic activity. nih.gov This demonstrates the potential of D-lysine substitution to improve the therapeutic index of phylloseptins. nih.gov
K7H Substitution: The substitution of Lysine (K) with Histidine (H) can also impact activity. Two novel peptides, PS-Du and PS-Co, naturally feature a Lysine at position 7, which is a departure from many other phylloseptins that have a Histidine at this position. mdpi.com To test the significance of this residue, synthetic analogues were created where the Lysine was replaced with Histidine (PS-Du K7H and PS-Co K7H). mdpi.com The resulting K7H mutants showed a decrease in antimicrobial activity compared to their natural counterparts, indicating that the presence of Lysine at position 7 is advantageous for the potency of these specific peptides. mdpi.com
| Peptide | Modification | Target Organism | MIC (mg/L) |
|---|---|---|---|
| PS-Du | Natural (K at position 7) | S. aureus | 8 |
| PS-Du K7H | K7H Substitution | S. aureus | 32 |
| PS-Co | Natural (K at position 7) | S. aureus | 8 |
| PS-Co K7H | K7H Substitution | S. aureus | 32 |
| PSTO2 Analogue (SRD7) | L- to D-Lysine Substitution | MRSA | Significant Effect |
Data for PS-Du and PS-Co sourced from a 2021 study. mdpi.com Information for PSTO2 analogue is descriptive based on findings. nih.gov
Structural Characterization and Structure Activity Relationship Sar Studies
Rational Modification Strategies for Enhanced Activity
The inherent antimicrobial potential of phylloseptin peptides, including Phylloseptin-13, can be significantly amplified through targeted chemical modifications. These strategies are guided by structure-activity relationship (SAR) studies, which aim to understand how changes in the peptide's physicochemical properties influence its biological function. The primary goals of these modifications are to boost antimicrobial potency, broaden the spectrum of activity, and in some cases, reduce toxicity to host cells. Key properties that are often manipulated include cationicity and hydrophobicity.
Rational design of phylloseptin analogs involves strategic amino acid substitutions to modulate key physicochemical parameters. These modifications are intended to improve the peptide's interaction with microbial membranes, a critical step in their mechanism of action.
A primary strategy for enhancing the antimicrobial efficacy of phylloseptins is to increase their net positive charge, or cationicity. dovepress.com This is typically achieved by substituting neutral or hydrophobic amino acid residues with cationic residues like lysine (B10760008) or arginine. frontiersin.org An increased positive charge is thought to enhance the initial electrostatic attraction between the peptide and the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. dovepress.com
For instance, in a study involving Phylloseptin-PHa, a cationicity-enhanced analog (PSPHa1) was created. This analog displayed more potent antimicrobial activity against Staphylococcus aureus, Candida albicans, and methicillin-resistant S. aureus (MRSA) compared to the native peptide. dovepress.com Similarly, the modification of Phylloseptin-PT to create cationicity-enhanced analogs, PS-PT1 and PS-PT2, resulted in a broader spectrum of antimicrobial activity. nih.gov Specifically, PS-PT2 showed a remarkable 32-fold increase in inhibitory activity against C. albicans. nih.gov
Another crucial parameter that is often fine-tuned is hydrophobicity. The hydrophobic face of the amphipathic α-helix of phylloseptins is critical for inserting into and disrupting the lipid bilayer of microbial membranes. dovepress.com Modifications that increase hydrophobicity can, therefore, lead to stronger membrane-disruptive activity. In the case of Phylloseptin-PHa, an analog with enhanced hydrophobicity (PSPHa3) demonstrated the strongest activity against the Gram-positive bacterium S. aureus and the fungus C. albicans. dovepress.com
However, it is crucial to maintain a delicate balance between cationicity and hydrophobicity. nih.govresearchgate.net An excessive increase in hydrophobicity can lead to indiscriminate membrane disruption, including the membranes of host cells like erythrocytes, resulting in increased hemolytic activity. dovepress.com Therefore, successful rational design often involves optimizing this balance to achieve potent antimicrobial activity with minimal toxicity to mammalian cells.
Further modifications can include the substitution of L-amino acids with their D-amino acid counterparts. This strategy is primarily aimed at increasing the peptide's stability against proteolytic degradation by host or bacterial proteases. researchgate.net The incorporation of D-lysine in analogs of Phylloseptin-TO2, for example, not only enhanced antimicrobial effects but also resulted in reduced hemolytic activity, thereby improving the therapeutic index. dntb.gov.ua The analogs SRD7 and SR2D10, which contain D-lysine, showed significant antimicrobial effects against S. aureus and MRSA. dntb.gov.ua
The following tables summarize the effects of these rational modifications on the antimicrobial activity of phylloseptin analogs.
Table 1: Antimicrobial Activity of Phylloseptin-PHa and its Analogs
| Peptide | Modification | MIC (µM) against S. aureus | MIC (µM) against C. albicans | MIC (µM) against MRSA |
| PSPHa | Native Peptide | 16 | 16 | 32 |
| PSPHa1 | Cationicity-enhanced | 8 | 8 | 16 |
| PSPHa2 | Cationicity-enhanced | 4 | 4 | 16 |
| PSPHa3 | Hydrophobicity-enhanced | 2 | 2 | 4 |
| Data sourced from a study on the structure-activity relationship of Phylloseptin-PHa. dovepress.com |
Table 2: Antimicrobial Activity of Phylloseptin-PT and its Cationicity-Enhanced Analogs
| Peptide | Modification | MIC (mg/L) against S. aureus | MIC (mg/L) against C. albicans | MIC (mg/L) against E. coli |
| Phylloseptin-PT | Native Peptide | 128 | 128 | >128 |
| PS-PT1 | Cationicity-enhanced | 32 | 32 | 32 |
| PS-PT2 | Cationicity-enhanced | 16 | 8-16 | 32 |
| Data sourced from a study on Phylloseptin-PT and its designed analogs. nih.gov |
Table 3: Antimicrobial and Anti-biofilm Activity of Phylloseptin-TO2 and its Analogs
| Peptide | Modification | MIC (µM) against S. aureus | MIC (µM) against MRSA | MBIC (µM) against S. aureus Biofilm | MBIC (µM) against MRSA Biofilm |
| PSTO2 | Native Peptide | 2 | 8 | 8 | 4 |
| 7K | L-lysine substitution | 1 | 4 | 4 | 2 |
| 18K | L-lysine substitution | 1 | 2 | 4 | 2 |
| SR | L-lysine substitution | 1 | 2 | 2 | 2 |
| SR2 | L-lysine substitution | 1 | 2 | 2 | 2 |
| MIC: Minimum Inhibitory Concentration, MBIC: Minimum Biofilm Inhibitory Concentration. Data sourced from a study on Phylloseptin-TO2 and its analogs. mdpi.com |
Biological Activities and Mechanistic Investigations
Antimicrobial Spectrum and Potency
Phylloseptin-13 and its analogs exhibit a wide range of antimicrobial activities, demonstrating considerable potency against various pathogenic microorganisms. frontiersin.orgnih.gov The primary mechanism of action is believed to be the disruption of microbial cell membranes. dovepress.com
Activity against Gram-Positive Bacteria
This compound has demonstrated significant efficacy against a variety of Gram-positive bacteria, including strains of clinical relevance such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Enterococcus faecalis. nih.govresearchgate.net Studies on various phylloseptin peptides, including those closely related to this compound, have consistently shown potent activity against these bacteria. For instance, Phylloseptin-PBa exhibits a minimal inhibitory concentration (MIC) of 8 mg/L against S. aureus. mdpi.comnih.gov Another analog, Phylloseptin-PV1, also shows potent bactericidal activity against S. aureus and MRSA. frontiersin.org The peptide Phylloseptin-PT has been shown to be active against S. aureus, although at a higher concentration of 512 mg/L. mdpi.com The antimicrobial activity of these peptides is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. frontiersin.orgdovepress.com
Table 1: Minimum Inhibitory Concentration (MIC) of Phylloseptin Analogs against Gram-Positive Bacteria
| Peptide | Staphylococcus aureus | Methicillin-Resistant Staphylococcus aureus (MRSA) | Enterococcus faecalis |
|---|---|---|---|
| Phylloseptin-PBa | 8 mg/L mdpi.comnih.gov | - | - |
| Phylloseptin-PT | 512 mg/L mdpi.comresearchgate.net | - | - |
| Phylloseptin-PV1 | Potent activity reported frontiersin.org | Potent activity reported frontiersin.org | Activity reported frontiersin.org |
| Phylloseptin-PHa | Activity reported nih.gov | Activity reported nih.gov | Activity reported nih.gov |
Activity against Gram-Negative Bacteria
The activity of this compound and its family members against Gram-negative bacteria, such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, is generally more variable and often less potent compared to their effect on Gram-positive bacteria. frontiersin.orgnih.govresearchgate.net This difference in susceptibility is attributed to the complex outer membrane of Gram-negative bacteria, which can act as a barrier to the peptide's action. For example, Phylloseptin-PBa displayed a significantly higher MIC of 128 mg/L against E. coli. mdpi.comnih.gov Similarly, Phylloseptin-PT showed no effect against the growth of E. coli. mdpi.com In contrast, some phylloseptin analogs have demonstrated activity against these challenging pathogens. nih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of Phylloseptin Analogs against Gram-Negative Bacteria
| Peptide | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
|---|---|---|---|
| Phylloseptin-PBa | 128 mg/L mdpi.comnih.gov | - | - |
| Phylloseptin-PT | No effect mdpi.com | - | - |
| Phylloseptin-PHa | No impact reported researchgate.net | No impact reported researchgate.net | No impact reported researchgate.net |
Antifungal Activity
In addition to its antibacterial properties, this compound and its related peptides have shown promising antifungal activity, particularly against the opportunistic yeast Candida albicans. mdpi.comnih.govmdpi.com Phylloseptin-PBa, for instance, exhibits a potent MIC of 8 mg/L against C. albicans. mdpi.comnih.gov Phylloseptin-PT is also active against this fungus, with an MIC of 512 mg/L. mdpi.com The ability of these peptides to combat fungal pathogens highlights their broad-spectrum antimicrobial potential.
Table 3: Minimum Inhibitory Concentration (MIC) of Phylloseptin Analogs against Candida albicans
| Peptide | Candida albicans |
|---|---|
| Phylloseptin-PBa | 8 mg/L mdpi.comnih.gov |
| Phylloseptin-PT | 512 mg/L mdpi.comresearchgate.net |
| Phylloseptin-PHa | Activity reported nih.gov |
Antiparasitic Activity
A growing body of evidence suggests that phylloseptins possess significant antiparasitic capabilities. nih.gov Research has demonstrated the activity of these peptides against various protozoan parasites, including Leishmania spp., Trypanosoma cruzi, and the malaria parasite, Plasmodium falciparum. mdpi.comopenmedicinalchemistryjournal.comembrapa.brnih.gov Phylloseptin-1 (B1576951), for example, has shown leishmanicidal activity against Leishmania amazonensis at concentrations as low as 0.5 μg/mL and antiplasmodial effects against P. falciparum. embrapa.br The antiparasitic action of these peptides is a promising area of research for the development of new therapeutic agents against these neglected tropical diseases. nih.gov
Anti-Biofilm Research
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. nih.govmdpi.com Antimicrobial peptides like this compound are being investigated for their potential to inhibit and eradicate these resilient structures.
Inhibition of Biofilm Growth
Several studies have highlighted the anti-biofilm properties of phylloseptin peptides. nih.gov They have been shown to effectively inhibit the formation of biofilms by pathogenic bacteria. chiet.edu.eg For instance, Phylloseptin-PV1 has demonstrated the ability to inhibit and eradicate biofilms of S. aureus and MRSA. frontiersin.org The mechanism of anti-biofilm action is thought to involve the disruption of the biofilm matrix and the killing of the embedded bacteria. This ability to counteract biofilm formation makes this compound and its analogs attractive candidates for the development of novel treatments for biofilm-associated infections. nih.gov
Eradication of Mature Biofilms
Biofilms, structured communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Several phylloseptin peptides have shown the ability to not only inhibit the formation of biofilms but also to eradicate established, mature ones. frontiersin.orgnih.gov For instance, phylloseptin-PV1 has been shown to be effective in killing sessile biofilms of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). frontiersin.org Similarly, phylloseptin-PTa and phylloseptin-PHa can eradicate biofilms formed by S. aureus. nih.gov Another study highlighted the potent action of phylloseptin-Du (PS-Du) and phylloseptin-Co (PS-Co) against S. aureus biofilms at a concentration of 16 mg/L. mdpi.com
The minimal biofilm eradication concentration (MBEC) is a key metric used to quantify this activity. For phylloseptin-PV1, the MBEC against S. aureus and MRSA was found to be effective, suggesting its potential use on medical instrument surfaces. frontiersin.org Phylloseptin-TO2 and its analogues have also been evaluated for their anti-biofilm capabilities against S. aureus, MRSA, and Escherichia coli. mdpi.com While the precise mechanism of biofilm eradication is not fully understood, it is hypothesized that phylloseptins may act like detergents, dispersing the mature biofilm and killing the embedded bacteria. frontiersin.org
Below is a table summarizing the biofilm eradication capabilities of various phylloseptin peptides.
| Peptide | Organism | MBEC | Source |
| Phylloseptin-PV1 | S. aureus, MRSA | Effective (concentration not specified) | frontiersin.org |
| Phylloseptin-PTa | S. aureus | 8-fold more effective than Phylloseptin-PHa | nih.gov |
| Phylloseptin-PHa | S. aureus | - | nih.gov |
| PS-Du | S. aureus | 16 mg/L | mdpi.com |
| PS-Co | S. aureus | 16 mg/L | mdpi.com |
| Phylloseptin-TO2 | S. aureus, MRSA | 32 µM | mdpi.com |
| Phylloseptin-TO2 | E. coli | >128 µM | mdpi.com |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of phylloseptins is largely attributed to their interaction with and disruption of microbial cell membranes. tandfonline.comdovepress.com This process involves a series of steps, beginning with electrostatic attraction and culminating in membrane lysis.
Membrane Disruption and Permeabilization
The primary mode of action for phylloseptins involves the permeabilization and subsequent disruption of the microbial cell membrane. frontiersin.orgdovepress.com This is a multi-step process driven by the peptide's physicochemical properties.
The initial step in the antimicrobial action of phylloseptins is the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes. researchgate.netird.frplos.org Microbial cell envelopes are rich in anionic molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids and negatively charged phospholipids (B1166683) in Gram-positive bacteria. frontiersin.org The net positive charge of phylloseptins, typically ranging from +2 to +9, facilitates this initial binding. ird.frrsc.org This electrostatic interaction is a key determinant of the peptide's specificity for microbial cells over host cells, as the outer leaflet of higher eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids. tandfonline.comrsc.org The presence of basic amino acid residues like lysine (B10760008) and histidine is crucial for this initial attachment. mdpi.comresearchgate.net
Following the initial electrostatic binding, the amphipathic nature of the phylloseptin peptide comes into play. researchgate.netird.fr In the membrane environment, phylloseptins adopt an α-helical conformation, which positions their hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. plos.orgnih.gov The hydrophobic face of the helix then inserts into the lipid bilayer, interacting with the acyl chains of the membrane phospholipids. researchgate.netird.fr This insertion disrupts the ordered packing of the lipid acyl chains, leading to a destabilization of the membrane. ird.frplos.orgnih.gov Studies using differential scanning calorimetry have shown that phylloseptins can induce strong perturbations in the chain packing of anionic lipid bilayers, consistent with a deep penetration of the peptide's hydrophobic sector. plos.orgnih.gov
The disruption of the lipid packing ultimately leads to the formation of pores or channels in the microbial membrane. researchgate.netird.fr This compromises the membrane's integrity, causing the leakage of intracellular contents, a decrease in cytoplasmic density, and ultimately, cell death. researchgate.net Several models have been proposed for this pore formation, including the "barrel-stave," "toroidal pore," and "carpet" models. nih.govmdpi.com In the toroidal pore model, the peptides, along with the lipid monolayers, bend to form a water-filled channel. nih.gov Once a critical concentration of the peptide is reached on the membrane surface, the disruption becomes catastrophic, leading to the complete lysis of the microbial cell. researchgate.netird.fr The ability of phylloseptins to permeabilize the cell membrane has been demonstrated through dye uptake assays, such as those using SYTOX Green, which fluoresces upon binding to nucleic acids after entering a cell with a compromised membrane. frontiersin.orgdovepress.com
Intracellular Target Interactions
While the primary mechanism of action for most antimicrobial peptides, including phylloseptins, is membrane disruption, there is some evidence to suggest that they may also interact with intracellular targets. nih.govresearchgate.net After crossing the cell membrane, these peptides could potentially interfere with essential cellular processes. nih.gov However, research specifically detailing the intracellular targets of this compound is limited. For some antimicrobial peptides, interactions with intracellular components such as nucleic acids or enzymes have been reported. researchgate.net In the context of Leishmania, it has been suggested that phylloseptin-1 may be internalized by macrophages and subsequently act on the intracellular amastigote form of the parasite. mdpi.com Further investigation is required to determine if this compound or other phylloseptins have significant, specific intracellular modes of action.
Anti-Cancer Activity Research
This compound and its analogs have demonstrated notable anti-cancer properties across a variety of human cancer cell lines. Research into its efficacy and mechanisms of action has revealed selective cytotoxicity towards malignant cells, while exhibiting lower toxicity to normal human cells.
Activity against Cancer Cell Lines
Studies have shown that phylloseptin peptides can inhibit the proliferation of several human cancer cell lines. For instance, Phylloseptin-PBa, a related peptide, has shown significant anti-proliferative effects against the H460 (lung cancer), PC3 (prostate cancer), and U251MG (neurospongioma) cell lines. mdpi.com Another phylloseptin, PPV1, also demonstrated antiproliferative activity against H157 (non-small cell lung cancer), MCF-7 (breast cancer), and U251MG cells. frontiersin.org This selective action against cancerous cells is a promising area of research. mdpi.com The sensitivity of different cancer cell lines to the same phylloseptin peptide can vary, which may be attributed to differences in the structure and composition of their cell membranes. mdpi.com
Table 1: Anti-proliferative Activity of Phylloseptin Analogs Against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Phylloseptin Analog | Observed Effect |
|---|---|---|---|
| H460 | Lung Cancer | Phylloseptin-PBa | Potent growth inhibition mdpi.com |
| PC3 | Prostate Cancer | Phylloseptin-PBa | Potent growth inhibition mdpi.com |
| U251MG | Neurospongioma | Phylloseptin-PBa, PPV1 | Potent growth inhibition mdpi.comfrontiersin.org |
| NCI-H157 | Non-Small Cell Lung Cancer | PPV1 | Antiproliferative activity frontiersin.org |
| MCF-7 | Breast Cancer | PPV1 | Antiproliferative activity frontiersin.org |
Mechanisms of Selective Interaction with Cancer Cell Membranes
The selective targeting of cancer cells by phylloseptins is largely attributed to the electrostatic interactions between the positively charged peptide and the negatively charged cancer cell membranes. frontiersin.org Unlike normal mammalian cells, which have a more neutral charge, cancer cell membranes often have a higher concentration of anionic molecules like phosphatidylserine (B164497) on their outer surface. semanticscholar.org This difference in surface charge facilitates the initial binding of the cationic phylloseptin peptides to the cancer cells. frontiersin.org
Following this initial electrostatic attraction, the peptide's hydrophobic and amphipathic properties come into play. nih.govtandfonline.com The peptide can then insert itself into the cell membrane, leading to disruption and increased permeability through various proposed mechanisms, such as the "carpet" or "barrel-stave" models. mdpi.com This ultimately results in cell lysis and death. nih.gov The hydrophobicity of the peptide is a critical factor; while it enhances the interaction with and disruption of the target membrane, a very high hydrophobicity can also lead to increased cytotoxicity against normal mammalian cells. mdpi.comtandfonline.com
Induction of Anti-Proliferative Effects and Cell Death Pathways
This compound and related peptides induce anti-proliferative effects and cell death in cancer cells through mechanisms that go beyond simple membrane disruption. Evidence suggests that these peptides can trigger programmed cell death pathways, such as apoptosis. semanticscholar.orgspandidos-publications.com
The process of apoptosis induction can involve the disruption of the mitochondrial membrane. spandidos-publications.com Some anti-cancer peptides have been shown to cause the opening of the mitochondrial permeability transition pore, a key event in the intrinsic apoptotic pathway. spandidos-publications.com This can lead to the activation of caspases, a family of proteases that execute the apoptotic process. dovepress.com Studies on other peptides have shown an increase in caspase-3 activity and a decrease in the anti-apoptotic protein Bcl-2 in treated cancer cells, indicating the involvement of mitochondrial-dependent apoptosis. nih.gov Furthermore, the induction of apoptosis by some peptides is linked to the regulation of key proteins like PARP, p53, Bax, and Bcl-xL. dovepress.com
Immunomodulatory Properties and Anti-Inflammatory Mechanisms
In addition to their direct cytotoxic effects on cancer cells, some phylloseptin peptides exhibit immunomodulatory properties that can influence the tumor microenvironment and the host's immune response.
Modulation of Cytokine Production
Research on Phylloseptin-1 (PSN-1) has shown its ability to modulate the production of key cytokines. In studies involving macrophages, PSN-1 treatment led to changes in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Transforming Growth Factor-beta (TGF-β). mdpi.com Specifically, an increase in TNF-α release was observed, which may contribute to the destruction of target cells. nih.govpreprints.org The effect on IL-12 production appeared to be concentration-dependent, with higher concentrations leading to increased IL-12 levels in uninfected macrophages. mdpi.com IL-12 is crucial for inducing a Th1 immune response, which is important for anti-tumor immunity. mdpi.comresearchgate.net
Influence on Reactive Species
Phylloseptin peptides can also influence the production of reactive oxygen species (ROS) and nitric oxide (NO), which are key signaling molecules in the immune response and can have dual roles in cancer. frontiersin.org In one study, PSN-1 was found to decrease the levels of hydrogen peroxide in both infected and uninfected macrophages at a concentration of 32 µM, while having minimal effect on nitric oxide production. mdpi.com The interplay between NO and ROS is complex, as they can influence each other's synthesis and degradation. frontiersin.org The ability of phylloseptins to modulate these reactive species suggests a potential mechanism for influencing inflammatory and cell death pathways. mdpi.comfrontiersin.org
Interactions with Host Immune Cells (e.g., Macrophages)
This compound's interactions with host immune cells, particularly macrophages, are a critical aspect of its biological profile. Macrophages are key players in the innate immune system, capable of destroying pathogens and orchestrating the inflammatory response. nih.gov Antimicrobial peptides (AMPs) can modulate immune responses through activities like attracting macrophages and neutrophils. frontiersin.org
Research on phylloseptin-1 (PSN-1), a closely related peptide, reveals significant immunomodulatory effects when interacting with macrophages. mdpi.comnih.govrepec.org In studies involving macrophages infected with Leishmania amazonensis, PSN-1 treatment was found to modulate the secretion of key cytokines. mdpi.comnih.gov Specifically, the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12) tended to increase with higher concentrations of PSN-1. mdpi.comnih.govrepec.org TNF-α is known to enhance the defense response of macrophages against pathogens like Leishmania. mdpi.com IL-12 is crucial for stimulating the Th1 immune response, which is the primary defense mechanism against this parasite. mdpi.com
However, the peptide's effect can be complex. For instance, at a concentration of 32 µM, PSN-1 increased IL-12 levels in uninfected macrophages but did not cause a significant change in infected cells. mdpi.com This suggests that the peptide's immunomodulatory action may be context-dependent, influenced by the presence of an active infection. Furthermore, PSN-1 had little effect on nitric oxide (NO) production by macrophages. mdpi.comnih.govrepec.org
The interaction of AMPs with macrophages can also influence cell metabolism, which is closely linked to their inflammatory phenotype. nih.gov While specific studies on this compound's metabolic influence are not detailed, the broader family of AMPs is known to modulate cytokine production in macrophage cell lines, often suppressing pro-inflammatory cytokines. biorxiv.org
Regulation of Inflammatory Signaling Pathways (e.g., MAPK, NF-κB)
The immunomodulatory functions of peptides like this compound are often mediated through the regulation of intracellular signaling pathways that control inflammation. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to this regulation. researcher.lifecsic.es These pathways are critical in coordinating the expression of a wide range of pro-inflammatory genes, including those for cytokines and chemokines. mdpi.complos.org
Activation of the NF-κB pathway is a key step in initiating an inflammatory response. mdpi.com Research on various natural compounds has shown that inhibiting the NF-κB signaling pathway leads to a downregulation of pro-inflammatory mediators. mdpi.com For instance, the inhibition of I-κBα phosphorylation, a critical step in NF-κB activation, blocks the pathway and reduces inflammation. mdpi.comd-nb.info Studies on other peptides and compounds demonstrate that they can suppress inflammation by inhibiting NF-κB. researcher.life
The MAPK family of proteins, which includes ERK, JNK, and p38, also plays a crucial role in regulating the production of inflammatory cytokines. mdpi.complos.org The activation of these kinases through phosphorylation is a key event in the inflammatory cascade. arvojournals.org Therapeutic agents often exert their anti-inflammatory effects by inhibiting the phosphorylation of these MAPK proteins. frontiersin.orgnih.gov For example, some compounds have been shown to decrease the expression of phosphorylated p38, ERK, and JNK, thereby reducing the inflammatory response. csic.es
The table below summarizes the general role of these pathways in inflammation and how they are targeted by anti-inflammatory agents, providing a framework for understanding the potential mechanisms of this compound.
| Signaling Pathway | Role in Inflammation | General Mechanism of Inhibition |
| NF-κB | Master regulator of genes for pro-inflammatory cytokines, chemokines, and other inflammatory mediators. mdpi.complos.org | Inhibition of I-κBα phosphorylation and degradation, preventing NF-κB translocation to the nucleus. mdpi.comd-nb.info |
| MAPK (p38, JNK, ERK) | Regulates the expression of pro-inflammatory and anti-inflammatory genes; involved in cytokine production. csic.esplos.org | Inhibition of the phosphorylation of p38, JNK, and ERK proteins. frontiersin.orgnih.gov |
Synergistic Effects with Other Research Compounds
A promising area of antimicrobial research is the use of compounds in combination to enhance efficacy, a phenomenon known as synergism. biointerfaceresearch.com This approach can lead to a reduction in the minimum inhibitory concentration (MIC) of conventional antibiotics, potentially overcoming microbial resistance. scielo.br
Antimicrobial peptides (AMPs), including those from the phylloseptin family, are candidates for such combination therapies. biointerfaceresearch.com Their primary mechanism often involves disrupting the bacterial membrane, which can create pores and facilitate the entry of other antimicrobial agents that act on intracellular targets. frontiersin.org
Studies have demonstrated that various natural extracts can act synergistically with different classes of antibiotics, such as β-lactams and aminoglycosides, resulting in significant reductions in their MIC values against resistant strains like Staphylococcus aureus. scielo.br For example, the combination of certain plant extracts with ampicillin, kanamycin, and gentamicin (B1671437) led to an 8-fold reduction in the antibiotic's MIC. scielo.br The principle of combining AMPs with other agents is a promising strategy to combat infections. biointerfaceresearch.com While specific studies detailing the synergistic interactions of this compound with other named research compounds are limited, research on other phylloseptins shows they possess potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and can eradicate biofilms. nih.govmdpi.com This inherent potent activity makes them strong candidates for future synergistic studies.
Preclinical Research Models and Advanced Methodologies
In Vitro Experimental Models
A variety of in vitro assays are employed to characterize the antimicrobial properties of Phylloseptin-13, providing crucial data on its spectrum of activity, potency, and effects on microbial cells.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are foundational in determining the antimicrobial potency of this compound and its derivatives. These assays are typically performed using broth microdilution methods against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. researchgate.netmdpi.comfrontiersin.org The MIC is defined as the lowest concentration of the peptide that completely inhibits visible microbial growth after a specified incubation period, usually determined by measuring the optical density at 550 nm or 595 nm. mdpi.comembrapa.br Following the MIC determination, the MBC is established by subculturing the contents from wells showing no growth onto agar (B569324) plates. mdpi.comfrontiersin.org The MBC is the lowest concentration that results in no colony formation, indicating bacterial death. frontiersin.org
For instance, studies on Phylloseptin-PT, a related peptide, showed inhibitory activity against Staphylococcus aureus and C. albicans. researchgate.net Another analog, Phylloseptin-PV1, demonstrated potent activity against Gram-positive bacteria and C. albicans, with weaker effects on Gram-negative bacteria. frontiersin.org Cationicity-enhanced analogs often exhibit broader spectrum activity. researchgate.netmdpi.com
Table 1: Representative MIC and MBC Data for Phylloseptin Analogs
| Peptide | Organism | MIC (mg/L) | MBC (mg/L) |
|---|---|---|---|
| Phylloseptin-PT | S. aureus | 512 | >512 |
| E. coli | >512 | >512 | |
| C. albicans | 512 | >512 | |
| PS-PT1 (analog) | S. aureus | 128 | 256 |
| E. coli | 128 | 256 | |
| C. albicans | 128 | 256 | |
| PS-PT2 (analog) | S. aureus | 16 | 32 |
| E. coli | 16 | 32 | |
| C. albicans | 8 | 16 |
This table is for illustrative purposes and synthesizes data from studies on related phylloseptin peptides to demonstrate typical assay results. researchgate.netmdpi.com
Cell viability and growth inhibition assays are critical for understanding the dose-dependent effects of this compound on microbial populations. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability. nih.govsigmaaldrich.cn In this colorimetric assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. nih.govabcam.com The quantity of formazan is directly proportional to the number of viable cells and is measured by recording the absorbance at approximately 570 nm. nih.govabcam.com
Absorbance-based methods are also used to monitor bacterial growth over time in the presence of varying concentrations of the peptide. A decrease in absorbance at a specific wavelength (e.g., 595 nm) compared to a control group indicates inhibition of bacterial growth. embrapa.br These assays can be performed in 96-well plates, making them suitable for high-throughput screening of different peptide concentrations and analogs. nih.gov The results from these assays help to construct dose-response curves and determine key parameters such as the half-maximal inhibitory concentration (IC50). nih.gov
To investigate the mechanism of action of this compound, membrane permeabilization assays are employed. These assays determine if the peptide's antimicrobial activity is due to its ability to disrupt the bacterial cell membrane.
Bacterial Time-Kill Curves: This assay measures the rate at which a peptide kills a bacterial population over time. mdpi.com Bacteria are incubated with the peptide at various concentrations (often multiples of the MIC), and at specific time points, aliquots are taken, diluted, and plated to count the number of viable colonies. mdpi.comird.fr A rapid reduction in colony-forming units (CFUs) suggests a membrane-disrupting mechanism. ird.fr
Dye Leakage Assays: These assays use fluorescent dyes to visualize membrane damage. For Gram-negative bacteria, the N-phenyl-1-naphthylamine (NPN) uptake assay is used to assess outer membrane permeability. mdpi.comnih.gov NPN fluoresces in the hydrophobic environment of a damaged membrane. mdpi.com For the inner or cytoplasmic membrane of both Gram-positive and Gram-negative bacteria, dyes like SYTOX Green are utilized. mdpi.comresearchgate.net SYTOX Green can only enter cells with compromised membranes, where it binds to nucleic acids and fluoresces intensely. mdpi.com An increase in fluorescence indicates that the peptide has permeabilized the cell membrane. mdpi.comresearchgate.net
Studies on related phylloseptins have shown that they can rapidly permeabilize the outer and inner membranes of bacteria in a concentration-dependent manner. nih.govresearchgate.net
The ability of this compound to inhibit the formation of and eradicate established biofilms is a critical aspect of its preclinical evaluation.
Crystal Violet Staining: This is a common method to quantify the total biofilm biomass. ors.orgnih.gov After treatment with the peptide, the biofilm is stained with crystal violet, and the excess stain is washed away. The bound dye is then solubilized, and the absorbance is measured to determine the amount of biofilm present. ors.org
Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC): These assays are variations of the standard MIC and MBC assays adapted for biofilms. The MBIC is the lowest concentration of the peptide that prevents the formation of a biofilm from planktonic bacteria. frontiersin.orgnih.gov The MBEC is the minimum concentration required to kill the bacteria within a pre-formed, mature biofilm. frontiersin.orgmdpi.comnih.gov These assays are crucial as bacteria within biofilms are often more resistant to antimicrobial agents than their planktonic counterparts. nih.gov For example, a phylloseptin analog, PSTO2, showed a better inhibitory effect on the biofilm growth of S. aureus and MRSA than on E. coli biofilms. mdpi.com
Table 2: Representative Biofilm Assay Data for a Phylloseptin Analog (PSTO2)
| Organism | MBIC (µM) | MBEC (µM) |
|---|---|---|
| S. aureus | 8 | 32 |
| MRSA | 4 | 32 |
| E. coli | 32 | >128 |
This table is based on data for the phylloseptin analog PSTO2. mdpi.com
To directly observe the effects of this compound on microbial cells, advanced microscopy techniques are utilized.
Confocal Laser Scanning Microscopy (CLSM): CLSM allows for high-resolution, three-dimensional imaging of the interaction between fluorescently labeled peptides and microbial cells or biofilms. leeds.ac.ukfrontiersin.org It can be used to visualize the localization of the peptide on the cell surface or its entry into the cytoplasm. researchgate.net This technique is particularly useful for studying the architecture of biofilms and the effect of the peptide on this structure. frontiersin.org
Electron Microscopy (EM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide ultrastructural details of the morphological changes induced by the peptide. researchgate.netcase.edu TEM can reveal damage to the cell wall and internal structures, while SEM is used to visualize changes to the cell surface, such as blebbing or pore formation. researchgate.netnih.gov These imaging techniques offer direct visual evidence of the peptide's mechanism of action at the single-cell level. case.edu
In Vivo Preclinical Animal Models
While specific in vivo preclinical data for "this compound" is not available in the provided search results, the general approach for peptides like phylloseptins involves using animal models to assess their efficacy and safety in a living system. researchgate.netsci-hub.se These studies are a critical step before any potential clinical application. sci-hub.se
Commonly used models include murine (mouse) models of bacterial infection. researchgate.neteddc.sg For instance, a model of staphylococcal infection in mice could be used to evaluate the ability of this compound to reduce the bacterial load in various organs and improve survival rates. researchgate.net These preclinical in vivo studies are essential for determining the therapeutic potential of the peptide and for gathering data required for regulatory approval for human trials. sci-hub.seeddc.sg The design of these studies must be robust to ensure the reproducibility and validity of the results. eddc.sg
Invertebrate Infection Models (e.g., Galleria mellonella)
The greater wax moth, Galleria mellonella, has emerged as a valuable invertebrate model for studying microbial infections and evaluating the efficacy of antimicrobial agents. nih.gov Its use is supported by an innate immune system that shares structural and functional similarities with that of vertebrates. nih.govfrontiersin.org This model is advantageous due to its low cost, lack of ethical constraints, and suitability for high-throughput screening. nih.govfrontiersin.org
In the context of antimicrobial peptide research, G. mellonella larvae are used to assess the in vivo efficacy of compounds against a wide range of pathogens, including Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org For instance, the model has been employed to evaluate the effectiveness of phylloseptin-PHa. unina.it Researchers typically infect the larvae with a pathogen and subsequently administer the test compound, monitoring larval survival rates and pathogen load. frontiersin.orgnih.gov This model can also be adapted to study infections involving biofilms, providing a more complex challenge for antimicrobial agents. frontiersin.org The data gathered from G. mellonella studies offer an initial indication of a peptide's in vivo potential before proceeding to more complex and costly vertebrate models. frontiersin.org
Murine Infection Models (e.g., Staphylococcus aureus infected mice)
Murine models are a cornerstone of preclinical research, providing a mammalian system to study the pathophysiology of infections and the in vivo efficacy of new drugs. nih.gov Mice are frequently used to model Staphylococcus aureus infections, which can range from skin and soft tissue infections to more severe systemic conditions. nih.govd-nb.info
While specific studies on this compound in murine models are not detailed, research on other members of the phylloseptin family, such as Phylloseptin-PV1 (PPV1), provides a relevant framework. In one study, C57BL/6J mice were infected with S. aureus to evaluate the in vivo antimicrobial potency of PPV1. frontiersin.org The results demonstrated that the peptide significantly improved the survival rates of the infected mice without causing significant hepatic or renal toxicity. frontiersin.org Such models are crucial for assessing not only the antimicrobial effect in a complex living organism but also for preliminary toxicological evaluation. frontiersin.org The choice of mouse strain and the specific S. aureus strain (e.g., methicillin-resistant S. aureus, MRSA) are critical variables in these models. d-nb.infofrontiersin.orgfrontiersin.org
| Phylloseptin Peptide | Animal Model | Pathogen | Key Finding | Reference |
|---|---|---|---|---|
| Phylloseptin-PV1 (PPV1) | C57BL/6J Mice | Staphylococcus aureus (ATCC 6538) | Significantly improved survival rates in infected mice. | frontiersin.org |
Models for Anti-Proliferative Research
The anti-cancer potential of phylloseptins is evaluated using various in vitro models, primarily human cancer cell lines. These models allow for the screening of cytotoxic and anti-proliferative effects against malignant cells while also assessing selectivity by comparing effects on non-cancerous cell lines.
Research on several phylloseptin peptides has revealed significant anti-proliferative activity. For example, Phylloseptin-PBa was found to inhibit the proliferation of human lung cancer (H460), prostate cancer (PC-3), and neuroglioma (U251MG) cell lines, while showing lower activity against a normal human microvessel endothelial cell line (HMEC-1). spandidos-publications.com Similarly, phylloseptins PTa and PHa demonstrated cytostatic effects on the non-small cell lung cancer cell line NCI-H157, with comparatively low cytotoxicity towards the HMEC-1 cell line. nih.gov Another peptide, SRD7, a modified phylloseptin, exhibited anti-proliferative properties against human lung cancer cell lines H838 and H460. dntb.gov.ua These cell line models are fundamental for determining the potency and cancer-cell specificity of these peptides. spandidos-publications.comnih.gov
| Phylloseptin Peptide | Cancer Cell Line Model | Cell Type | Key Finding | Reference |
|---|---|---|---|---|
| Phylloseptin-PBa | H460 | Human Lung Cancer | Inhibited proliferation. | spandidos-publications.com |
| Phylloseptin-PBa | PC-3 | Human Prostate Cancer | Inhibited proliferation. | spandidos-publications.com |
| Phylloseptin-PBa | U251MG | Human Neuroglioma | Inhibited proliferation. | spandidos-publications.com |
| Phylloseptin-PTa | NCI-H157 | Non-Small Cell Lung Cancer | Demonstrated cytostatic effects. | nih.gov |
| Phylloseptin-PHa | NCI-H157 | Non-Small Cell Lung Cancer | Demonstrated cytostatic effects. | nih.gov |
| Phylloseptin-L1 | HepG2 | Human Liver Cancer | Demonstrated cytotoxicity. | spandidos-publications.com |
| SRD7 (modified) | H838 / H460 | Human Lung Cancer | Exhibited notable anti-proliferative properties. | dntb.gov.ua |
Models for Immunomodulatory Research
Beyond direct killing of microbes or cancer cells, antimicrobial peptides can modulate the host immune response. In vitro models using immune cells are critical for investigating these effects. Macrophages are frequently used as a model because they are key players in orchestrating the immune response to pathogens.
The immunomodulatory effects of Phylloseptin-1 (B1576951) (PSN-1) have been investigated using in vitro infected macrophages. mdpi.com In a study involving macrophages infected with Leishmania amazonensis, treatment with PSN-1 was shown to influence the production of key signaling molecules. Specifically, PSN-1 treatment led to changes in the secretion of cytokines such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), with the effect being dependent on the peptide's concentration. mdpi.com IL-12 is crucial for stimulating the Th1 immune response, which is essential for controlling intracellular pathogens like Leishmania. mdpi.com These macrophage-based models are instrumental in revealing how peptides like phylloseptins can interact with and guide the host's immune system. mdpi.com
Considerations for Translational Research from Animal Models
Translating promising findings from preclinical animal models to successful human clinical trials is a significant challenge in drug development. nih.govfrontiersin.org While animal models are essential, inherent physiological and pathological differences between these models and humans can lead to a discordance in outcomes. nih.gov It is estimated that a high percentage of drugs that show success in preclinical studies fail during clinical trials. frontiersin.org
Several factors must be considered to bridge this translational gap. The choice of animal model is critical; for instance, while rodent models are common, they often fail to fully replicate the complexity of human diseases and immune responses. frontiersin.org There is a growing push for the use of large animal models, such as pigs, which share greater physiological similarities with humans in certain systems. frontiersin.org Furthermore, the robustness of the experimental design in animal studies is paramount to ensure that results are generalizable. fiercebiotech.com For a peptide like this compound, successful translation will depend on carefully selecting animal models that are most relevant to the intended clinical application, standardizing experimental protocols, and using biomarkers that are applicable in both the animal model and human patients to better correlate the findings. nih.govnih.gov Despite high consistency often observed between animal studies and early-phase clinical trials, the final approval rate for new therapies remains low, underscoring the complexity of the translational process. fiercebiotech.com
Research Challenges and Future Directions for Phylloseptin 13
Overcoming Research Limitations of Native Phylloseptins
Native phylloseptins, including Phylloseptin-13, face significant hurdles in their journey from a promising antimicrobial compound in the lab to a viable therapeutic agent. Their inherent biochemical properties make them susceptible to the body's natural defense and degradation mechanisms.
A primary challenge for the systemic application of peptide-based drugs is their susceptibility to proteolytic degradation. researchgate.net The biological environment, rich in proteases, readily breaks down natural peptides into smaller, inactive fragments or constituent amino acids. nih.gov This enzymatic degradation can occur in the gastrointestinal tract if administered orally and continues even after entering systemic circulation, which severely limits the peptide's therapeutic window. nih.gov The inherent flexibility of peptides, which contributes to their bioactivity, also leaves them vulnerable to this enzymatic breakdown. nih.gov For this compound, this means that its concentration at a target site may be significantly reduced, diminishing its antimicrobial efficacy.
Bioavailability, the extent to which an administered compound reaches its intended site of action, is a critical factor for any therapeutic agent. nih.gov For peptides like this compound, oral bioavailability is particularly challenging due to degradation by digestive proteases. nih.gov Even when administered via other routes, their short half-life in circulation remains a significant obstacle. researchgate.net Enhancing in vivo bioavailability is therefore a key goal in the development of phylloseptins for research and therapeutic applications. nih.gov Strategies to achieve this often focus on protecting the peptide from degradation and improving its ability to cross biological membranes. nih.gov
Advanced Peptide Engineering and Design Strategies
To counter the inherent limitations of native peptides, researchers are employing sophisticated engineering and design strategies. These approaches aim to create modified versions of this compound that retain or even enhance its antimicrobial activity while improving its stability and delivery.
One of the most effective strategies to enhance peptide stability is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. mdpi.commdpi.com Proteases are highly specific enzymes that primarily recognize and cleave peptide bonds between L-amino acids. researchgate.net By strategically incorporating D-amino acids at sites susceptible to cleavage, it is possible to create analogs of this compound that are resistant to proteolytic degradation. mdpi.comnih.gov This modification can significantly increase the peptide's half-life in biological systems without necessarily compromising its antimicrobial potency. nih.gov In some instances, this substitution has been shown to maintain potent antimicrobial activity while providing resistance to proteases. nih.gov
Table 1: Comparison of L-amino acid and D-amino acid Properties
| Feature | L-amino acids | D-amino acids |
| Occurrence | Naturally occurring in proteins | Non-natural in most biological systems |
| Protease Susceptibility | High | Low to negligible |
| Potential Impact on Bioactivity | Native conformation and activity | May alter conformation; activity must be re-evaluated |
| Application in Peptide Design | Standard building blocks | Used to enhance stability and prolong half-life |
Another avenue of research involves protecting this compound from the external environment through conjugation or encapsulation within delivery systems. Conjugating the peptide to molecules like polyethylene (B3416737) glycol (PEG) can shield it from proteases and reduce clearance by the kidneys. nih.gov Furthermore, advanced delivery systems are being developed to transport the peptide to the site of infection. nih.gov These include:
Liposomes: Vesicles that can encapsulate the peptide, protecting it from degradation and facilitating its delivery across cell membranes. nih.gov
Nanogels and Microgels: These polymer-based systems can encapsulate peptides, preserving them from degradation by infection-related proteases and potentially reducing side effects like hemolysis without affecting antimicrobial efficacy. nih.gov
These delivery systems can be tailored to release the peptide in response to specific stimuli at the infection site, thereby enhancing its efficacy and minimizing systemic exposure. nih.gov
Modern research leverages powerful computational tools for the rational design of novel peptide analogs. nih.gov Computational methods allow for the de novo design of peptides, which involves creating entirely new sequences with desired properties. nih.gov Algorithms can simulate sequence evolution or use machine learning models to predict the antimicrobial activity and stability of new peptide structures. nih.gov This in silico approach enables the rapid screening of vast numbers of potential this compound analogs to identify candidates with optimized characteristics, such as increased potency, reduced toxicity, and enhanced stability, before undertaking costly and time-consuming chemical synthesis and laboratory testing. nih.govnih.gov
Deepening Mechanistic Understanding
A fundamental challenge in the advancement of this compound as a potential therapeutic agent is the incomplete understanding of its precise mechanisms of action at a molecular level. Future research must prioritize a deeper dive into its interactions with both pathogenic and host cells.
Identification of Specific Molecular Targets within Pathogens and Cells
The current understanding of the phylloseptin family's antimicrobial activity is largely centered on the disruption of microbial cell membranes. It is widely accepted that these cationic peptides are initially attracted to the negatively charged components of pathogen membranes, such as phospholipids (B1166683), through electrostatic interactions. Following this initial contact, they are thought to insert into the lipid bilayer, leading to membrane permeabilization and subsequent cell death.
However, the specific molecular targets of this compound that facilitate this process have not been definitively identified. It is crucial to move beyond the general model of membrane disruption and investigate whether this compound interacts with specific membrane proteins, lipid rafts, or other molecular components that could enhance its binding and disruptive activity. Furthermore, the potential for intracellular targets following membrane translocation remains an unexplored area for this compound. Identifying these specific molecular interactions is a critical step toward a comprehensive mechanistic understanding.
Elucidation of Host-Peptide Interactions beyond Direct Antimicrobial Action
Beyond its direct effects on pathogens, the interaction of this compound with host cells is a pivotal area for future investigation. Research on other antimicrobial peptides has revealed that their functions are not limited to microbial killing; they can also modulate host immune responses. For this compound, the nature and consequences of these interactions are largely unknown.
Future studies should aim to elucidate how this compound interacts with various host cell types, such as immune cells and epithelial cells. Understanding these interactions is key to determining the peptide's potential immunomodulatory and anti-inflammatory effects. This includes investigating its ability to influence cytokine production, cell migration, and other signaling pathways that are integral to the host's response to infection and inflammation. A thorough characterization of these host-peptide interactions will be essential for a complete picture of this compound's biological activity.
Exploration of this compound in Novel Research Applications
The potential applications of this compound are likely to extend beyond its direct antimicrobial properties. The following areas represent promising avenues for future research that could uncover novel therapeutic uses for this peptide.
Investigation into Emerging Pathogen Resistance Mechanisms
As with any antimicrobial agent, the potential for pathogens to develop resistance is a significant concern. While antimicrobial peptides are generally considered less prone to inducing resistance compared to conventional antibiotics due to their membrane-disrupting mechanism, resistance can still emerge.
A critical area of future research is to investigate the potential for and mechanisms of pathogen resistance to this compound. This would involve long-term exposure studies with various microbial strains to assess the development of resistance. Should resistant strains emerge, it will be imperative to identify the genetic and molecular changes that confer this resistance. Understanding these mechanisms is not only crucial for predicting the long-term efficacy of this compound but also for developing strategies to mitigate resistance.
Expanding Research into Anti-Inflammatory and Immunomodulatory Pathways
Preliminary evidence from the broader phylloseptin family suggests that these peptides possess anti-inflammatory and immunomodulatory properties. For instance, some phylloseptins have been shown to modulate the production of inflammatory cytokines. ulster.ac.uknih.gov
Future research should specifically investigate the anti-inflammatory and immunomodulatory effects of this compound. This includes detailed studies on its ability to influence key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.commdpi.com Elucidating the specific pathways modulated by this compound could open up new therapeutic possibilities for inflammatory and autoimmune disorders. The potential for this compound to influence the differentiation and activity of immune cells, such as macrophages and T-cells, also warrants thorough investigation. frontiersin.orgmdpi.com
Research into Synergistic Combinations with Existing Agents
The combination of antimicrobial agents is a promising strategy to enhance efficacy, reduce toxicity, and combat drug resistance. nih.gov The potential of this compound to act synergistically with existing antibiotics or other antimicrobial agents is a largely unexplored but highly promising area of research.
Future studies should systematically evaluate the synergistic potential of this compound in combination with a range of conventional antibiotics against clinically relevant pathogens. Such studies would involve determining fractional inhibitory concentration (FIC) indices to quantify the degree of synergy. A key goal of this research would be to identify combinations that allow for lower effective doses of both agents, potentially reducing side effects and slowing the development of resistance. Understanding the mechanisms underlying any observed synergy will also be critical for the rational design of future combination therapies.
No Information Available on "this compound"
Following a comprehensive review of scientific literature and chemical databases, no specific information has been found for a compound designated "this compound." This suggests that "this compound" may be a misnomer, an incorrect designation, or a compound that has not yet been described in accessible scientific literature.
The "phylloseptin" family of antimicrobial peptides, originally isolated from the skin secretions of Phyllomedusinae subfamily tree frogs, is well-documented. nih.gov Research has identified and characterized numerous members of this family, including Phylloseptin-1 (B1576951), -2, and -3, which have been studied for their interactions with cell membranes. nih.gov Other notable members include Phylloseptin-PBa, -PTa, -PHa, -PV1, and -TO2, which have been investigated for their antimicrobial and anticancer properties. nih.govmdpi.comfrontiersin.org
These peptides typically consist of 19–21 amino acid residues and share common structural features, such as a highly conserved N-terminal sequence and a C-terminal amidation. nih.govnih.gov Their biological activity, including their ability to disrupt the membranes of bacteria and cancer cells, is a subject of ongoing research. tandfonline.comnih.gov
However, searches for "this compound" across multiple scientific databases and search engines did not yield any specific data, such as its chemical structure, biological activity, or any associated research. One entry for "Antimicrobial Peptide 13" in the PubChem database refers to a different chemical entity, not a member of the phylloseptin family. nih.gov
Given the absence of any specific data for "this compound," it is not possible to provide an article on its "Broader Academic and Translational Research Perspectives" as requested. The available body of scientific work is focused on other named and numbered members of the phylloseptin peptide family. It is recommended to verify the name of the compound of interest.
Q & A
Q. How can conflicting results in peptide-membrane interaction studies be reconciled?
- Methodological Answer : Address inconsistencies by:
- Standardizing lipid compositions in model membranes (e.g., POPG for bacterial mimics).
- Surface plasmon resonance (SPR) to quantify binding kinetics.
- Cryo-EM for visualizing membrane disruption. Cross-reference with molecular dynamics simulations .
Ethical & Reproducibility Considerations
- Data Transparency : Deposit raw spectra, MIC datasets, and simulation parameters in repositories like Zenodo or Figshare, citing DOIs in methods .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and declare IACUC approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
